Onternabez is derived from the class of cannabinoids, specifically targeting the cannabinoid receptor type 2 (CB2). It has been identified as having multiple pharmacological properties, including analgesic, anti-inflammatory, and immunomodulatory effects. The compound has garnered attention for its potential in treating conditions such as acute respiratory distress syndrome, sepsis, and proliferative vitreoretinopathy, among others .
The synthesis of Onternabez involves complex organic chemistry techniques that typically include:
While specific detailed procedures for Onternabez's synthesis were not explicitly available in the searched literature, general methodologies for synthesizing cannabinoid derivatives can provide insights into the likely approaches used in its development .
Onternabez has a molecular formula of and a unique InChIKey of CFMRIVODIXTERW-BHIFYINESA-N. The compound's structure features a multi-ring system characteristic of cannabinoids, which contributes to its interaction with CB2 receptors.
Onternabez participates in several chemical reactions relevant to its therapeutic effects:
Onternabez's mechanism of action primarily involves:
Onternabez shows promise across several therapeutic areas:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4